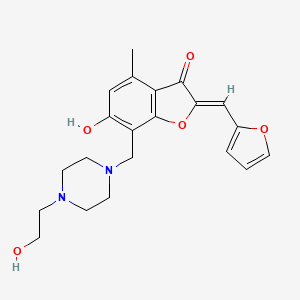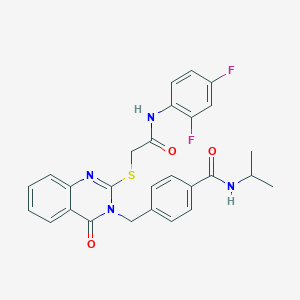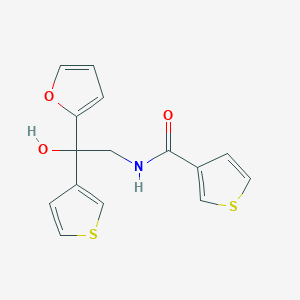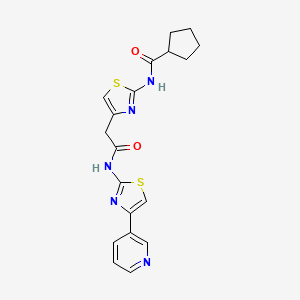
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O2S and its molecular weight is 464.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- Antimicrobial and Antitubercular Activities : Studies have demonstrated the synthesis of new pyrimidine-azetidinone analogues, showing significant antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis. These findings suggest potential for developing novel antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer Research
- Anticancer Mechanisms : Tetrahydroisoquinoline derivatives have been explored for their anticancer effects, with studies uncovering mechanisms such as apoptosis induction, cell cycle arrest, and DNA damage in cancer cells. These compounds' activity in signaling pathways suggests their potential as lead compounds for cancer treatment (Xu et al., 2021).
Synthetic Chemistry and Material Science
- Synthetic Methods and New Molecules : Research on the synthesis of phthalideisoquinoline and protoberberine alkaloids via palladium(0)-catalyzed carbonylation illustrates the compound's relevance in synthetic organic chemistry. These methodologies facilitate the creation of complex molecules with potential applications in materials science and drug development (Orito et al., 1999).
Advanced Functional Materials
- Photocyclization and Fluorescence : Investigations into novel photocyclization reactions of α-dehydronaphthylalanines, leading to the formation of benzo[ƒ]quinolinones and isoquinoline derivatives, show potential applications in developing advanced materials with unique optical properties. These compounds' ability to undergo electron-transfer reactions and form functionalized quinolines upon irradiation could be leveraged in creating fluorescent markers or materials (Kubo et al., 1998).
Eigenschaften
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S.2ClH/c26-21(17-5-7-20(8-6-17)27-22-23-10-12-28-22)25-14-19(15-25)24-11-9-16-3-1-2-4-18(16)13-24;;/h1-8,10,12,19H,9,11,13-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUWJDOLSAWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)



![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)
![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)

